6-butoxy-7-chloro-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-butoxy-7-chloro-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that are widely distributed in nature and have been used in various medicinal and industrial applications. The specific structure of this compound includes a butoxy group at the 6th position, a chlorine atom at the 7th position, and a methyl group at the 4th position on the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butoxy-7-chloro-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the alkylation of 7-chloro-4-methylcoumarin with butyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts can also enhance the efficiency of the alkylation process, reducing reaction times and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-butoxy-7-chloro-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticoagulant and in the treatment of various diseases due to its coumarin core.
Industry: Utilized in the production of dyes, perfumes, and as a fluorescent agent in analytical chemistry.
Mechanism of Action
The biological activity of 6-butoxy-7-chloro-4-methyl-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism. It may also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-methylcoumarin: Lacks the butoxy group, resulting in different chemical and biological properties.
6-butoxy-4-methylcoumarin: Lacks the chlorine atom, affecting its reactivity and biological activity.
4-methylcoumarin: Lacks both the butoxy and chlorine groups, making it less versatile in chemical reactions.
Uniqueness
6-butoxy-7-chloro-4-methyl-2H-chromen-2-one is unique due to the presence of both the butoxy and chlorine substituents, which enhance its reactivity and broaden its range of applications in scientific research and industry.
Properties
IUPAC Name |
6-butoxy-7-chloro-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-4-5-17-13-7-10-9(2)6-14(16)18-12(10)8-11(13)15/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZYFZYEOIMVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.